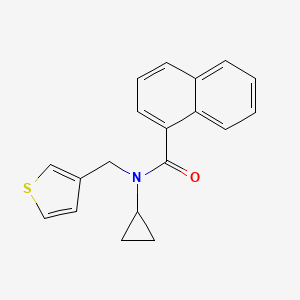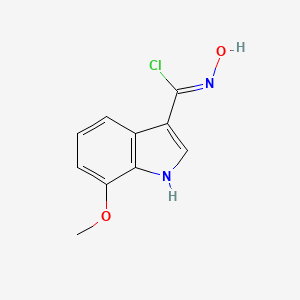![molecular formula C10H16N2O2 B3021015 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one CAS No. 15395-91-2](/img/structure/B3021015.png)
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one
Descripción general
Descripción
The compound “1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one” is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one, also known as a γ-lactam, is a five-membered ring with a nitrogen heterocycle . This compound has been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives has been an active research field of medicinal chemistry . One method involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced .Molecular Structure Analysis
The molecular structure of pyrrolidin-2-one derivatives is characterized by a five-membered ring with a nitrogen heterocycle . The introduction of a substituent into the heterocycle creates a chiral center, meaning the compound will exist as two enantiomers .Chemical Reactions Analysis
The chemical reactions involving pyrrolidin-2-one derivatives are complex and varied. For instance, the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide leads to the formation of Schiff base intermediates, which are then reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-one derivatives can vary depending on the specific substituents present in the molecule. These properties play a crucial role in the compound’s chiral discrimination, especially in relation to chiral stationary phases (CSPs) based on macrocyclic glycopeptides .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The pyrrolidine-2-one scaffold is widely used by medicinal chemists due to its versatility. Key features include:
- Non-Planarity : The non-planar nature of the ring (known as “pseudorotation”) enhances three-dimensional coverage .
Antioxidant Activity
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one exhibits antioxidant properties. These compounds play a vital role in neutralizing harmful free radicals, protecting cells from oxidative stress, and potentially preventing diseases .
Enantioselective Hydrolysis
Bacterial strains like Tsukamurella sp. E105 can catalyze the enantioselective hydrolysis of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one derivatives. This process yields chiral products with specific biological activities .
Chiral Separation
Chromatographic studies focus on the enantiomers of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one, aiming to separate them for various applications .
Direcciones Futuras
The future directions in the research of pyrrolidin-2-one derivatives involve the exploration of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles . This includes the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit psychotropic and cerebroprotective effects , suggesting potential targets within the central nervous system.
Mode of Action
It’s known that similar compounds can alter the condition of the lipid membrane , which could potentially influence the activity of membrane-bound proteins and receptors.
Biochemical Pathways
Given its structural similarity to other 2-oxopyrrolidinylacetamides, it might be involved in pathways related to central nervous system function .
Pharmacokinetics
Similar compounds are known to be used in the preparation of n-substituted-2-oxopyrrolidinylacetamides, which have anticonvulsant activities . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Result of Action
Similar compounds are known to exhibit psychotropic and cerebroprotective effects , suggesting that it might have a similar impact on cellular function and signaling within the central nervous system.
Action Environment
It’s worth noting that the rate of alkylation of similar compounds can be influenced by temperature , which could potentially affect the compound’s action and stability.
Propiedades
IUPAC Name |
1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMPMUEKXNYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547387 | |
| Record name | 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15395-91-2 | |
| Record name | 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)
